Benzyl 3-(((tert-butoxycarbonyl)(2-cyanoethyl)amino)methyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-(((tert-butoxycarbonyl)(2-cyanoethyl)amino)methyl)pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(((tert-butoxycarbonyl)(2-cyanoethyl)amino)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzyl group and the cyanoethyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Introduction of the Benzyl Group: The benzyl group is introduced using benzyl bromide (BnBr) in the presence of a base like potassium carbonate (K2CO3).
Addition of the Cyanoethyl Group: The cyanoethyl group is added using acrylonitrile (CH2=CHCN) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(((tert-butoxycarbonyl)(2-cyanoethyl)amino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group or the cyanoethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 3-(((tert-butoxycarbonyl)(2-cyanoethyl)amino)methyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(((tert-butoxycarbonyl)(2-cyanoethyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The tert-butoxycarbonyl group provides protection during reactions, allowing for selective modifications of the molecule.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate
- Benzyl 3-(((tert-butoxycarbonyl)(ethyl)amino)methyl)pyrrolidine-1-carboxylate
- Benzyl 3-(((tert-butoxycarbonyl)(propyl)amino)methyl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl 3-(((tert-butoxycarbonyl)(2-cyanoethyl)amino)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the cyanoethyl group, which can impart distinct chemical properties and reactivity
Properties
Molecular Formula |
C21H29N3O4 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
benzyl 3-[[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H29N3O4/c1-21(2,3)28-20(26)23(12-7-11-22)14-18-10-13-24(15-18)19(25)27-16-17-8-5-4-6-9-17/h4-6,8-9,18H,7,10,12-16H2,1-3H3 |
InChI Key |
YMJDBIKEQLQDIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC#N)CC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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